Cas no 81482-43-1 (1H-Pyrrole-2-carboxylicacid,(3R,4R,7S,8aS,10aR,11R,12R,13R,14R,14aS,14bS)-4-ethyl-3,4,6,7,8,8a,10a,11,12,13,14,14a-dodecahydro-14-hydroxy-7-methoxy-1,3,13-trimethyl-6-oxo-11,14b-epoxy(1E)-14bH-naphth[2,1-e]oxecin-12-ylester)

1H-Pyrrole-2-carboxylicacid,(3R,4R,7S,8aS,10aR,11R,12R,13R,14R,14aS,14bS)-4-ethyl-3,4,6,7,8,8a,10a,11,12,13,14,14a-dodecahydro-14-hydroxy-7-methoxy-1,3,13-trimethyl-6-oxo-11,14b-epoxy(1E)-14bH-naphth[2,1-e]oxecin-12-ylester structure
81482-43-1 structure
Nome del prodotto:1H-Pyrrole-2-carboxylicacid,(3R,4R,7S,8aS,10aR,11R,12R,13R,14R,14aS,14bS)-4-ethyl-3,4,6,7,8,8a,10a,11,12,13,14,14a-dodecahydro-14-hydroxy-7-methoxy-1,3,13-trimethyl-6-oxo-11,14b-epoxy(1E)-14bH-naphth[2,1-e]oxecin-12-ylester
Numero CAS:81482-43-1
MF:C28H37NO7
MW:499.59588
CID:725280
PubChem ID:6444069

1H-Pyrrole-2-carboxylicacid,(3R,4R,7S,8aS,10aR,11R,12R,13R,14R,14aS,14bS)-4-ethyl-3,4,6,7,8,8a,10a,11,12,13,14,14a-dodecahydro-14-hydroxy-7-methoxy-1,3,13-trimethyl-6-oxo-11,14b-epoxy(1E)-14bH-naphth[2,1-e]oxecin-12-ylester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrrole-2-carboxylicacid,(3R,4R,7S,8aS,10aR,11R,12R,13R,14R,14aS,14bS)-4-ethyl-3,4,6,7,8,8a,10a,11,12,13,14,14a-dodecahydro-14-hydroxy-7-methoxy-1,3,13-trimethyl-6-oxo-11,14b-epoxy(1E)-14bH-naphth[2,1-e]oxecin-12-ylester
    • 18-deoxynargenicin A1
    • Nodusmicin, 18-deoxy-, 9-(1H-pyrrole-2-carboxylate)
    • 81482-43-1
    • [(3R,4R,5R,6R,7S,8R,11S,13S,16R,17R,18Z)-16-ethyl-6-hydroxy-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate
    • Inchi: InChI=1S/C28H37NO7/c1-6-20-14(2)12-15(3)28-17(13-21(33-5)27(32)34-20)9-10-18-22(28)23(30)16(4)24(25(18)36-28)35-26(31)19-8-7-11-29-19/h7-12,14,16-18,20-25,29-30H,6,13H2,1-5H3/b15-12-/t14-,16-,17-,18-,20-,21+,22+,23-,24-,25-,28?/m1/s1
    • Chiave InChI: URZYTTZFJXYNJG-FHARIZMYSA-N
    • Sorrisi: CCC1C(C=C(C23C(CC(C(=O)O1)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C)C

Proprietà calcolate

  • Massa esatta: 499.257003
  • Massa monoisotopica: 499.257003
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 5
  • Complessità: 933
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 107
  • XLogP3: 3.5

Proprietà sperimentali

  • Densità: 1.26
  • Punto di ebollizione: 687.6°C at 760 mmHg
  • Punto di infiammabilità: 369.6°C
  • Indice di rifrazione: 1.583

1H-Pyrrole-2-carboxylicacid,(3R,4R,7S,8aS,10aR,11R,12R,13R,14R,14aS,14bS)-4-ethyl-3,4,6,7,8,8a,10a,11,12,13,14,14a-dodecahydro-14-hydroxy-7-methoxy-1,3,13-trimethyl-6-oxo-11,14b-epoxy(1E)-14bH-naphth[2,1-e]oxecin-12-ylester Letteratura correlata

Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso